(Z)-N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(2-oxa-7-azaspiro[35]nonan-7-yl)acetimidamide is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide involves multiple steps. One common approach starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . Another method involves the ring-closure of 2,2’-(oxetane-3,3-diyl)bis(ethan-1-ol) to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield ring-fused benzimidazoles, while reduction can lead to simpler amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds .
Biology and Medicine
Its ability to bind to specific molecular targets makes it a candidate for drug discovery projects .
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and materials. Its applications in this area are still being explored .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring size.
2-Oxa-7-azaspiro[3.5]nonane oxalate: A closely related compound with similar structural features.
Uniqueness
(Z)-N’-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide is unique due to its specific functional groups and the (Z)-configuration, which confer distinct chemical and biological properties. Its ability to form stable complexes with molecular targets sets it apart from other spirocyclic compounds .
Properties
Molecular Formula |
C9H17N3O2 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethanimidamide |
InChI |
InChI=1S/C9H17N3O2/c10-8(11-13)5-12-3-1-9(2-4-12)6-14-7-9/h13H,1-7H2,(H2,10,11) |
InChI Key |
IZWOBNVFUJKPCB-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC12COC2)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CCC12COC2)CC(=NO)N |
Origin of Product |
United States |
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